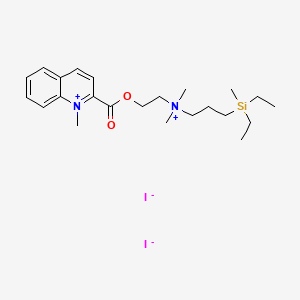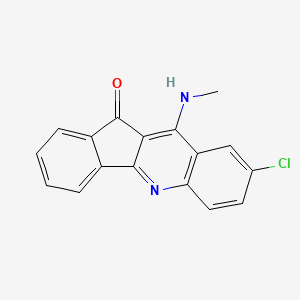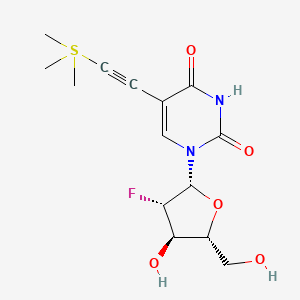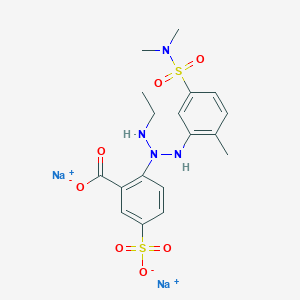
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features and chemical properties, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, sulfonyl chloride, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
化学反応の分析
Types of Reactions
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and substituted benzoates. These products have their own unique properties and applications.
科学的研究の応用
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Disodium 1,2-dihydroxybenzene-3,5-disulphonate: Known for its chelating properties and use in analytical chemistry.
Disodium 4,5-dihydroxybenzene-1,3-disulphonate: Used as a stabilizer in dye and pigment production.
Uniqueness
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
83249-45-0 |
|---|---|
分子式 |
C18H22N4Na2O7S2 |
分子量 |
516.5 g/mol |
IUPAC名 |
disodium;2-[[5-(dimethylsulfamoyl)-2-methylanilino]-(ethylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C18H24N4O7S2.2Na/c1-5-19-22(17-9-8-14(31(27,28)29)10-15(17)18(23)24)20-16-11-13(7-6-12(16)2)30(25,26)21(3)4;;/h6-11,19-20H,5H2,1-4H3,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
InChIキー |
QBYDJEDSSCELME-UHFFFAOYSA-L |
正規SMILES |
CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


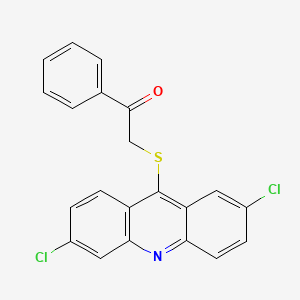


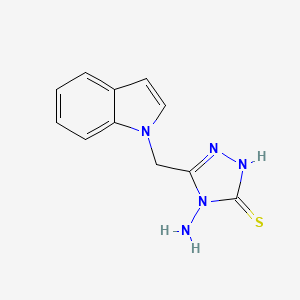

![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
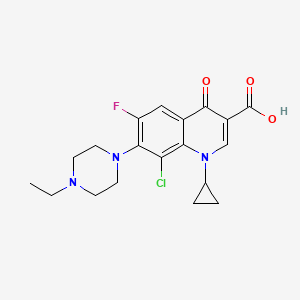
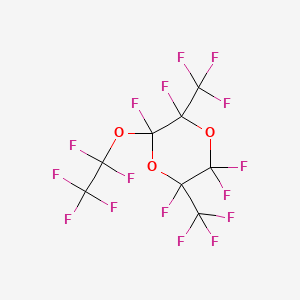
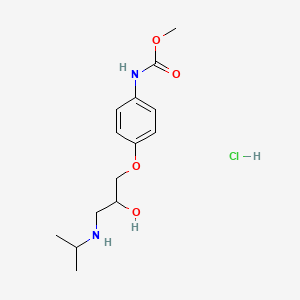

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
